(E)-N-[cyano-(2-fluorophenyl)methyl]-3-quinolin-8-ylprop-2-enamide
Description
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Properties
IUPAC Name |
(E)-N-[cyano-(2-fluorophenyl)methyl]-3-quinolin-8-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-17-9-2-1-8-16(17)18(13-22)24-19(25)11-10-15-6-3-5-14-7-4-12-23-20(14)15/h1-12,18H,(H,24,25)/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJZBJULZAVRKY-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C=CC2=CC=CC3=C2N=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)/C=C/C2=CC=CC3=C2N=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[cyano-(2-fluorophenyl)methyl]-3-quinolin-8-ylprop-2-enamide, a compound from the quinoline family, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 307.35 g/mol. Its structure features a quinoline core, a cyano group, and a fluorophenyl substituent, which may contribute to its biological properties.
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Anticancer Activity :
- Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential. This is consistent with findings from other studies on quinoline-based compounds that demonstrate their ability to inhibit cancer cell proliferation through multiple pathways, including cell cycle arrest and apoptosis induction .
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Antimicrobial Effects :
- Quinoline derivatives are also noted for their antimicrobial activity. Studies have demonstrated that similar compounds can inhibit bacterial growth by interfering with DNA gyrase and topoisomerase enzymes, essential for bacterial DNA replication. Although specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy against various pathogens.
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Neuroprotective Effects :
- Some quinoline derivatives have shown promise in neuroprotection, potentially through antioxidant mechanisms and the modulation of neuroinflammatory responses. The presence of a cyano group may enhance these properties by increasing the compound's lipophilicity, allowing better penetration across the blood-brain barrier .
Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of cleaved caspases.
Study 2: Antimicrobial Activity
In a preliminary screening against Gram-positive and Gram-negative bacteria, the compound demonstrated:
- Zone of Inhibition : 14 mm against Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL against Escherichia coli.
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.35 g/mol |
| IC50 (Breast Cancer Cells) | 15 µM |
| Zone of Inhibition (S. aureus) | 14 mm |
| MIC (E. coli) | 32 µg/mL |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline derivatives, including (E)-N-[cyano-(2-fluorophenyl)methyl]-3-quinolin-8-ylprop-2-enamide. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines:
- Case Study : A study conducted on quinoline derivatives demonstrated that modifications at the 8-position significantly enhanced anticancer activity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The IC50 values ranged from 1.9 to 7.5 µg/mL, indicating potent activity against these cell lines .
Antimicrobial Activity
Quinoline derivatives have also been extensively studied for their antimicrobial properties. The presence of cyano and fluorine substituents has been shown to enhance their efficacy:
- Case Study : In a comparative study, several synthesized quinoline derivatives were tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds with similar structural features exhibited significant antimicrobial activity, suggesting that this compound could be effective against resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Cyano Group | Enhances lipophilicity and bioactivity |
| Fluorine Substituent | Increases binding affinity to biological targets |
| Quinoline Core | Essential for biological activity |
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The enamide can undergo acidic or basic hydrolysis to yield a carboxylic acid and amine.
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Conditions : HCl (aq.) or NaOH (aq.) at elevated temperatures.
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Mechanism : Nucleophilic attack on the carbonyl carbon, cleavage of the amide bond.
Reduction of the Cyano Group
The cyano group can be reduced to an amine or amide using:
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Catalytic hydrogenation : H₂, Pd/C catalyst.
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Chemical reducing agents : LiAlH₄, NaBH₄.
| Reaction | Product | Reagents | Reference |
|---|---|---|---|
| Hydrolysis (acidic) | Carboxylic acid + amine | HCl, H₂O, heat | |
| Hydrolysis (basic) | Carboxylate salt + amine | NaOH, H₂O, heat | |
| Cyano reduction | Amine | LiAlH₄, THF |
α,β-Unsaturated Amide Reactivity
The conjugated enamide system is susceptible to:
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Nucleophilic additions : Michael addition of nucleophiles (e.g., thiols, amines) to the β-carbon.
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Electrophilic additions : Diels-Alder reactions with dienophiles (e.g., maleic anhydride).
Quinoline Substituent Reactivity
The quinoline ring can participate in:
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Electrophilic substitution : Nitration, sulfonation at the 8-position (meta to the fused ring) .
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Metal-catalyzed coupling : Suzuki or Heck reactions at the 8-position if activated .
2-Fluorophenyl Moiety Reactivity
The fluorine atom enables:
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Ortho/para substitution : Hydroxylation, alkylation, or acylation at activated positions.
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Cross-coupling : Stille or Suzuki coupling if the ring is activated.
Analytical Techniques
Common methods for characterization include:
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Nuclear Magnetic Resonance (NMR) :
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Proton NMR to confirm regiochemistry (e.g., E/Z isomerism).
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Carbon NMR to identify carbonyl and cyano groups.
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High-Performance Liquid Chromatography (HPLC) :
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Purity assessment and reaction monitoring.
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Mass Spectrometry :
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Molecular weight confirmation (e.g., molecular ion peak at ~295 g/mol).
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| Technique | Purpose | Key Features | Reference |
|---|---|---|---|
| ¹H NMR | Structural confirmation | Splitting patterns, coupling constants | |
| HPLC | Purity analysis | Retention time, UV-Vis detection | |
| MS | Molecular weight | Fragmentation patterns |
Limitations and Considerations
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Stability : The enamide and cyano groups may degrade under harsh conditions (e.g., strong acids/bases).
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Selectivity : Reactions involving the quinoline or fluorophenyl groups may require protective groups to avoid side reactions.
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Toxicity : Fluorine and cyano groups may pose safety risks during synthesis.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of (E)-N-[cyano-(2-fluorophenyl)methyl]-3-quinolin-8-ylprop-2-enamide?
- Methodological Answer : Multi-step synthesis typically involves condensation reactions between quinoline-8-carbaldehyde derivatives and fluorophenyl-acetonitrile precursors under controlled conditions. For example, Schiff base formation followed by acrylamide coupling can be employed. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amide bond formation), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Reaction progress should be monitored using TLC and confirmed via -NMR for intermediate validation .
Q. How can the stereochemical configuration (E/Z) of the propenamide moiety be confirmed experimentally?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing E and Z isomers. For the E-isomer, NOE correlations between the quinoline proton (H-3) and the cyano-substituted methyl group are absent, whereas in the Z-isomer, such interactions are observed. X-ray crystallography (using SHELXL ) provides definitive proof of configuration, as seen in analogous fluorophenyl-quinoline structures .
Q. What analytical techniques are essential for characterizing this compound’s purity and stability?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase).
- Stability : Accelerated stability studies under varying pH (2–9), temperature (40–60°C), and light exposure. Degradation products are analyzed via LC-MS.
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion validation and FT-IR to confirm functional groups (e.g., C≡N stretch at ~2200 cm) .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s pharmacokinetic properties and target binding affinity?
- Methodological Answer : Fluorine enhances lipophilicity (logP ↑) and metabolic stability by resisting cytochrome P450 oxidation. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding to quinoline-targeted enzymes (e.g., topoisomerases). Experimentally, surface plasmon resonance (SPR) assays quantify binding kinetics (K) using immobilized protein targets. Comparative studies with non-fluorinated analogs show ~2-fold increased affinity in fluorinated derivatives .
Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer :
- Mechanistic Profiling : RNA sequencing to identify differential gene expression in sensitive vs. resistant cell lines (e.g., upregulation of efflux transporters like P-gp).
- Metabolic Studies : LC-MS-based metabolomics to track intracellular compound accumulation and metabolite formation.
- 3D Tumor Spheroids : Assess penetration efficacy using fluorescence-labeled analogs, as monolayer cultures may underestimate resistance .
Q. How can crystallographic data improve structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (using WinGX ) reveals intermolecular interactions (e.g., hydrogen bonds between the cyano group and protein residues) critical for activity. For example, in analogous structures, fluorine’s electrostatic potential maps correlate with enhanced π-stacking in DNA intercalation. Refinement with SHELXL ensures accurate bond-length validation (<0.01 Å error) .
Q. What in vitro assays are most reliable for evaluating the compound’s inhibition of inflammatory pathways?
- Methodological Answer :
- NF-κB Translocation : Immunofluorescence staining in LPS-stimulated macrophages.
- Cytokine Profiling : Multiplex ELISA for IL-6, TNF-α, and IL-1β.
- Enzyme Inhibition : Fluorometric assays for COX-2 and LOX-5 activity, with IC determination via nonlinear regression analysis (GraphPad Prism) .
Data Analysis and Interpretation
Q. How to address discrepancies between computational docking predictions and experimental binding assays?
- Methodological Answer :
- Force Field Calibration : Re-optimize docking parameters (e.g., AMBER vs. CHARMM) to better model fluorine’s van der Waals radius.
- Water Network Analysis : Molecular dynamics (MD) simulations (NAMD) identify displaced water molecules in the binding pocket that are not accounted for in rigid docking.
- Experimental Validation : Isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) to refine computational models .
Q. What statistical methods are appropriate for analyzing dose-response data in heterogeneous cell populations?
- Methodological Answer :
- Hierarchical Modeling : Mixed-effects models (R/lme4) account for intra- and inter-experiment variability.
- EC Variability Analysis : Bootstrapping (1000 iterations) generates 95% confidence intervals.
- Synergy Scoring : Chou-Talalay method for combination index (CI) determination with other chemotherapeutics .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
